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molecular formula CH3NO B1627285 Formamide-18O CAS No. 51284-92-5

Formamide-18O

Cat. No. B1627285
M. Wt: 47.041 g/mol
InChI Key: ZHNUHDYFZUAESO-YZRHJBSPSA-N
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Patent
US05723614

Procedure details

A solution of 3 g of ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate in 100 ml of N-methylpyrrolidone is stirred for 5 hours with 1 g of formamide and 3 g of sodium alkoxide. After customary working up, 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide, m.p. 198°-200°, is obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium alkoxide
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][C:17]3[O:21][C:20]([C:22]([O:24]CC)=O)=[CH:19][C:18]=3[CH:27]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([NH2:30])=O>CN1CCCC1=O>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:15]=[CH:16][C:17]3[O:21][C:20]([C:22]([NH2:30])=[O:24])=[CH:19][C:18]=3[CH:27]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)N
Name
sodium alkoxide
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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